Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- is a chemical compound with the molecular formula C10H19ClN2O2 This compound is known for its unique structural features, which include a nitroso group, a chloroethyl group, and a methoxycyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- typically involves the reaction of 2-chloroethylamine with 4-methoxycyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with a nitrosating agent such as sodium nitrite in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
- Urea, 1-(2-chloroethyl)-3-(4-ethoxycyclohexyl)-1-nitroso-
- Urea, 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitroso-
Uniqueness
Urea, 1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitroso-, (Z)- is unique due to the presence of the methoxy group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
61137-48-2 |
---|---|
Molecular Formula |
C10H18ClN3O3 |
Molecular Weight |
263.72 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(4-methoxycyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C10H18ClN3O3/c1-17-9-4-2-8(3-5-9)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15) |
InChI Key |
OFRJHUDMLXBUDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.